molecular formula C28H28O6 B12077695 1,4-Bis(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol

1,4-Bis(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol

Cat. No.: B12077695
M. Wt: 460.5 g/mol
InChI Key: CRNDXZNUVJSMND-UHFFFAOYSA-N
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Description

The compound 1,4-Bis(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalene-2,3-diol features a naphthalene core substituted with hydroxyl groups at positions 2 and 2. At positions 1 and 4 of the naphthalene ring, two symmetrically substituted phenyl groups are attached. Each phenyl group contains hydroxyl (-OH), methoxy (-OCH₃), and two methyl (-CH₃) substituents at positions 2, 4, and 3.

Properties

Molecular Formula

C28H28O6

Molecular Weight

460.5 g/mol

IUPAC Name

1,4-bis(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol

InChI

InChI=1S/C28H28O6/c1-13-11-19(29)21(15(3)27(13)33-5)23-17-9-7-8-10-18(17)24(26(32)25(23)31)22-16(4)28(34-6)14(2)12-20(22)30/h7-12,29-32H,1-6H3

InChI Key

CRNDXZNUVJSMND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C(=C(C3=CC=CC=C32)C4=C(C=C(C(=C4C)OC)C)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

a. 1,4-Bis(morpholin-4-ylmethyl)naphthalene-2,3-diol (CAS 60672-15-3)

  • Core Structure : Naphthalene-2,3-diol.
  • Substituents : Morpholine groups at positions 1 and 4.
  • Key Differences : Morpholine substituents introduce nitrogen and oxygen heteroatoms, enhancing electron density and solubility in polar solvents compared to the target compound’s methoxy/methylphenyl groups.
  • Applications: Potential enzyme inhibitors due to morpholine’s affinity for biological targets .

b. 2,3-Bis(2-chlorobenzyl)naphthalene-1,4-dione

  • Core Structure: Naphthalene-1,4-dione (quinone).
  • Substituents : 2-Chlorobenzyl groups at positions 2 and 3.
  • Key Differences: The quinone core confers redox activity, while chlorobenzyl groups enhance lipophilicity and steric hindrance.
  • Applications : Demonstrated antitumor activity via DNA intercalation or oxidative stress mechanisms .

c. 2-Methoxynaphthalene-1,4-dione (Compound 7 in )

  • Core Structure : Naphthalene-1,4-dione.
  • Substituents : Methoxy group at position 2.
  • Key Differences : The absence of diol groups reduces hydrogen-bonding capacity but increases stability under oxidative conditions.
  • Applications : Investigated as a redox-active intermediate in organic synthesis .
Physicochemical Properties
Property Target Compound 1,4-Bis(morpholin-4-ylmethyl) Analogue 2,3-Bis(2-chlorobenzyl) Dione
Solubility Moderate in polar solvents (due to -OH) High in polar solvents (morpholine) Low (lipophilic substituents)
Stability Prone to oxidation (diol groups) Stable (ether linkages) High (quinone core)
Electronic Effects Electron-donating (-OCH₃, -CH₃) Electron-rich (morpholine) Electron-withdrawing (-Cl)

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